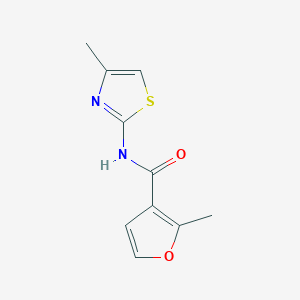

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

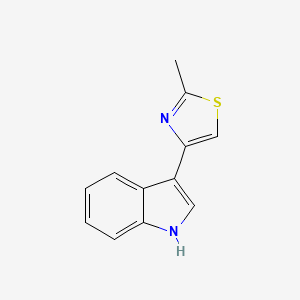

The synthesis of compounds similar to 2-methyl-N-(4-methyl-1,3-thiazol-2-yl)-3-furamide often involves coupling reactions, cyclization, and the use of microwave irradiation for efficiency. For instance, N-(thiazol-2-yl) benzamide derivatives, which share structural similarities, were synthesized through a crystal engineering approach, utilizing methyl functionality and S⋯O interaction to influence gelation behavior (Yadav & Ballabh, 2020). Additionally, the synthesis of N-(thiazol-2-yl)furan-2-carboxamide, a compound with both furan and thiazole components, was characterized by IR/NMR/XRD and DFT modeling, demonstrating the compound's structural and electronic features (Çakmak et al., 2022).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction (XRD) and density functional theory (DFT) modeling. For example, the single-crystal structure of related gelators showed helical assembly driven by π-π interaction, cyclic N–H⋯N, and S⋯O interactions, indicating the importance of non-covalent interactions in the molecular assembly (Yadav & Ballabh, 2020).

Chemical Reactions and Properties

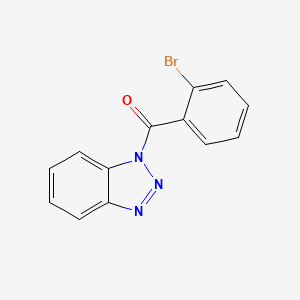

These compounds undergo various chemical reactions, including electrophilic substitution and cyclization, to introduce functional groups or modify the compound's structure for desired properties. The synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole involved treatments like nitration, bromination, formylation, and acylation to study the compound's reactivity (Aleksandrov & El’chaninov, 2017).

Physical Properties Analysis

The physical properties, such as gelation behavior and stability, are crucial for applications in materials science. The role of methyl functionality and S⋯O interaction in affecting the gelation/non-gelation behavior of N-(thiazol-2-yl) benzamide derivatives highlights the significance of studying these properties (Yadav & Ballabh, 2020).

Wirkmechanismus

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets would depend on the exact biological activity exhibited by this compound.

Mode of Action

Thiazole derivatives have been known to interact with various biological targets to induce their effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, some thiazole derivatives have been found to have antimicrobial activity, suggesting that they may interfere with bacterial or fungal growth and reproduction .

Pharmacokinetics

Thiazole derivatives, in general, have diverse biological activities, which suggest that they may have varied pharmacokinetic properties depending on their specific structures and targets .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects of this compound would depend on its exact biological activity.

Eigenschaften

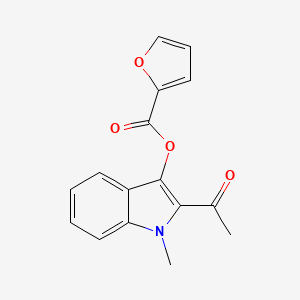

IUPAC Name |

2-methyl-N-(4-methyl-1,3-thiazol-2-yl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-5-15-10(11-6)12-9(13)8-3-4-14-7(8)2/h3-5H,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQPXXQSTQREPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)C2=C(OC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4-methylbenzoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5862375.png)

![4-[4-(2-furoyl)-1-piperazinyl]aniline](/img/structure/B5862382.png)

![1-({4-[(4-fluorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5862395.png)

![2-{[4-(4-methoxyphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5862405.png)

![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-fluorobenzamide](/img/structure/B5862439.png)